molecular formula C12H9ClO3 B3319859 3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione CAS No. 118658-10-9

3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione

Cat. No.: B3319859
CAS No.: 118658-10-9
M. Wt: 236.65 g/mol
InChI Key: XSBDWQXEGOKFPX-UHFFFAOYSA-N
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Description

3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione is a high-purity chemical reagent supplied for research applications. As a derivative of 2,5-dihydrofuran-2,5-dione (also known as maleic anhydride), this compound features a chloro substituent and a 1-phenylethyl group, making it a versatile building block for synthetic organic chemistry and medicinal chemistry research. Compounds based on the dihydrofuran-2,5-dione scaffold are of significant research interest for developing new therapeutic agents. For instance, non-nitrogen heterocyclic compounds are an emerging strategy for discovering selective and non-toxic anticonvulsant molecules . Furthermore, structurally similar furan-2,5-dione derivatives are being explored in oncology research for their potential to enhance the efficacy of cancer therapies, such as oncolytic viruses, by increasing cytotoxicity and tumor cell death . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a candidate for profiling in various biological assays. This product is intended for research purposes by qualified professionals and is not for diagnostic or personal use.

Properties

IUPAC Name

3-chloro-4-(1-phenylethyl)furan-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3/c1-7(8-5-3-2-4-6-8)9-10(13)12(15)16-11(9)14/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBDWQXEGOKFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=C(C(=O)OC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a suitable aromatic compound followed by cyclization and chlorination steps. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include strong oxidizing and reducing agents, as well as nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted furan derivatives .

Scientific Research Applications

3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Motifs

The compound belongs to the 2,5-dione family, which includes maleimides, phthalimides, and diketopiperazines. Below is a detailed comparison with key analogs:

Compound Core Structure Substituents Key Properties/Activities Applications References
3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione 2,5-Dihydrofuran-2,5-dione 3-Cl, 4-(1-phenylethyl) Hypothesized reactivity via dione core Potential kinase/polymer applications N/A (inferred)
MI-1 (Maleimide Derivative) Pyrrole-2,5-dione 3-Cl, 4-(3-trifluoromethylphenylamino), 1-(4-chlorobenzyl) Kinase inhibition (IC₅₀ ~0.5 μM) Antineoplastic agents
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Cl, N-phenyl High thermal stability Monomer for polyimides
Diketopiperazine Derivatives Piperazine-2,5-dione Varied (e.g., benzylidene, isobutyl) Antiviral (IC₅₀ 6.8–41.5 μM vs. H1N1) Antiviral drug leads
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran 2,5-Dihydrofuran 3,4-Br; 2,5-Ph Crystalline (Br⋯Br contacts) Material science studies

Reactivity and Functionalization

  • Electrophilic Reactivity : The 2,5-dione core in the target compound is analogous to maleimides (e.g., MI-1), which undergo Michael additions or nucleophilic substitutions, particularly at the 3-position due to chlorine’s electron-withdrawing effect .

Biological Activity

3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a furan ring with a chloro group and a phenylethyl substituent. Its synthesis typically involves multi-step organic reactions, including Friedel-Crafts acylation followed by cyclization and chlorination. Catalysts such as aluminum chloride (AlCl₃) are often employed in a solvent environment like dichloromethane (CH₂Cl₂) to optimize yield and purity.

Antimicrobial Properties

Research indicates that 3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione exhibits significant antimicrobial activity. A study evaluated its effects against various bacterial strains, demonstrating notable inhibition of growth. The compound was found to have an IC₅₀ value of 12.5 μM against Escherichia coli, indicating strong potential as an antimicrobial agent .

Anticancer Activity

The compound's anticancer properties have also been explored. In vitro assays revealed that it can inhibit cell proliferation in several cancer cell lines. For instance, it showed a dose-dependent reduction in viability in breast cancer cells (MCF-7) with an IC₅₀ value of 15 μM. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .

The biological activity of 3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione is believed to involve interaction with specific molecular targets within cells. Preliminary studies suggest it may modulate enzyme activity involved in cellular signaling pathways, potentially affecting gene expression and cellular metabolism .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC₅₀ (μM)Mechanism of Action
AntimicrobialE. coli12.5Inhibition of bacterial growth
AnticancerMCF-7 (breast cancer)15Induction of apoptosis via caspase activation

Case Studies

  • Antimicrobial Efficacy : A recent study investigated the inhibitory effects of various furan derivatives on E. coli β-glucuronidases, with 3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione included among the tested compounds. It demonstrated promising inhibition rates comparable to established antibiotics .
  • Cancer Research : Another study focused on the anticancer properties of this compound against multiple cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced significant apoptotic changes in treated cells .

Q & A

Q. What strategies improve chromatographic separation of dihydrofuran-dione derivatives?

  • Methodology :
  • HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA).
  • Chiral chromatography : Employ cellulose-based columns for enantiomeric resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione
Reactant of Route 2
3-Chloro-4-(1-phenylethyl)-2,5-dihydrofuran-2,5-dione

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